3-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide
Description
3-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide is a benzamide derivative featuring a substituted 1,3-thiazole ring linked via an ethyl spacer. The compound’s structure combines a 3-methylbenzamide moiety with a 4-methyl-2-phenylthiazole group, which may confer unique physicochemical and biological properties.
Properties
IUPAC Name |
3-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c1-14-7-6-10-17(13-14)19(23)21-12-11-18-15(2)22-20(24-18)16-8-4-3-5-9-16/h3-10,13H,11-12H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYTVYXUXLNMCMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCCC2=C(N=C(S2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
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Formation of the Thiazole Ring: : The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For instance, 4-methyl-2-phenyl-1,3-thiazole can be prepared by reacting 2-bromoacetophenone with thiourea under basic conditions.
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Alkylation: : The thiazole derivative is then alkylated using an appropriate alkyl halide, such as 2-bromoethylamine, to introduce the ethylamine side chain.
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Amidation: : The final step involves the reaction of the alkylated thiazole with 3-methylbenzoic acid or its derivatives in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
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Reduction: : Reduction reactions can target the carbonyl group in the benzamide moiety, converting it to an amine. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
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Substitution: : The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions. For example, nitration or halogenation can be performed using reagents like nitric acid or halogens in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Nitric acid, halogens, Lewis acids
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Nitro derivatives, halogenated compounds
Scientific Research Applications
3-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide has several applications in scientific research:
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Chemistry: : It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and synthetic methodologies.
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Biology: : The compound’s potential biological activities, such as antimicrobial, antifungal, and anticancer properties, make it a candidate for drug discovery and development.
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Medicine: : Its structural features suggest it could interact with various biological targets, making it a subject of interest in medicinal chemistry for the development of new therapeutic agents.
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Industry: : The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide is not fully elucidated but is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The thiazole ring and benzamide moiety can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzamide Derivatives
Key Observations :
- Thiazole vs. Triazole/Benzothiazole : The target compound’s thiazole ring contrasts with triazole or benzothiazole moieties in analogues (e.g., 10a ), which may alter electronic properties and binding affinities.
- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 10a) or electron-donating groups (e.g., methoxy in ) influence solubility and reactivity. The target compound’s 3-methylbenzamide and 4-methylthiazole substituents likely enhance lipophilicity compared to polar derivatives like 4da .
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Spectral Data : The target compound’s absence of reported data limits direct comparison. However, benzamide C=O stretches typically appear at ~1650–1750 cm⁻¹ in analogues (e.g., 1606 cm⁻¹ in ), suggesting similar conjugation effects.
- Yields : Thiazole-containing compounds synthesized via Hantzsch cyclization (e.g., 4da ) achieve higher yields (90–95%) compared to thiadiazole derivatives (70% in ), possibly due to milder reaction conditions.
Key Observations :
- The thiazole ring in the target compound may similarly interact with biological targets, such as enzymes or microbial proteins.
Biological Activity
3-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide is a compound of interest due to its structural characteristics and potential biological activities. This compound features a thiazole moiety, which has been associated with various pharmacological effects, including anticancer and antimicrobial properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of 3-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide is . The compound consists of a benzamide core linked to a thiazole derivative, which is crucial for its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to 3-methyl-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide have demonstrated significant inhibitory effects on cancer cell lines.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4e | MDA-MB-231 | 0.10 | Induces apoptosis |
| 4g | A431 | 0.25 | Inhibits cell proliferation |
| 4h | HT29 | 0.15 | Disrupts mitotic spindle formation |
The compound 4e was particularly noted for its ability to induce apoptosis in MDA-MB-231 cells, evidenced by a significant increase in annexin V-FITC-positive apoptotic cells compared to control groups .
Antimicrobial Activity
Thiazole compounds are also recognized for their antimicrobial properties. Research indicates that derivatives can inhibit bacterial growth by targeting specific metabolic pathways.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Bacteria Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4e | E. coli | 32 µg/mL |
| 4g | S. aureus | 16 µg/mL |
| 4h | P. aeruginosa | 64 µg/mL |
These findings suggest that the thiazole ring system plays a critical role in the antimicrobial efficacy of these compounds .
Mechanistic Insights
The mechanisms underlying the biological activities of thiazole derivatives often involve enzyme inhibition or interaction with cellular targets. For example, certain thiazoles have been shown to selectively inhibit carbonic anhydrase IX (CA IX), an enzyme overexpressed in many tumors. The selectivity for CA IX over CA II can lead to reduced side effects while enhancing therapeutic efficacy .
Case Studies
- Study on Apoptosis Induction : A detailed investigation into the apoptotic effects of thiazole derivatives revealed that compound 4e increased apoptosis markers significantly in MDA-MB-231 cells, indicating potential as a therapeutic agent in breast cancer treatment .
- Antibacterial Evaluation : In another study, several thiazole derivatives were tested for their antibacterial activity against common pathogens. The results demonstrated that compounds like 4g exhibited potent activity against S. aureus, suggesting their use in treating bacterial infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
